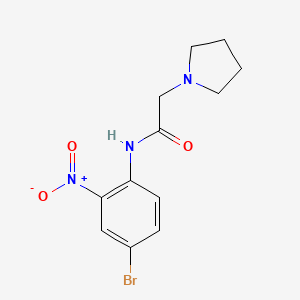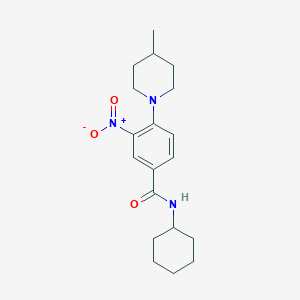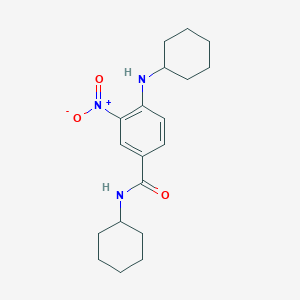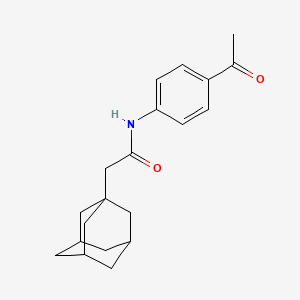
N-(4-bromo-2-nitrophenyl)-2-(1-pyrrolidinyl)acetamide
Vue d'ensemble
Description
N-(4-bromo-2-nitrophenyl)-2-(1-pyrrolidinyl)acetamide, also known as Br-PYR, is a chemical compound that has gained significant attention in the field of scientific research due to its potential biomedical applications. Br-PYR is a pyrrolidine-based compound that has been synthesized through several methods.
Mécanisme D'action
The mechanism of action of N-(4-bromo-2-nitrophenyl)-2-(1-pyrrolidinyl)acetamide is not fully understood. However, studies have suggested that it exerts its antitumor activity by inhibiting the activity of telomerase, an enzyme that is overexpressed in cancer cells. This compound also induces apoptosis in cancer cells by activating caspase-3 and caspase-9. The anti-inflammatory activity of this compound is attributed to its ability to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. This compound's anticonvulsant activity is thought to be due to its ability to enhance GABAergic neurotransmission.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Studies have shown that it reduces the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), markers of oxidative stress. It also increases the levels of glutathione (GSH), an antioxidant that protects cells from oxidative damage. This compound has been found to reduce the levels of pro-inflammatory cytokines, including interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). It also increases the levels of anti-inflammatory cytokines, including interleukin-10 (IL-10). This compound has been found to increase the levels of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-2-nitrophenyl)-2-(1-pyrrolidinyl)acetamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. It exhibits potent antitumor, anti-inflammatory, and anticonvulsant activities. However, this compound also has limitations. It has poor solubility in water, which limits its use in in vivo studies. It also has low bioavailability, which may affect its efficacy in vivo.
Orientations Futures
There are several future directions for the study of N-(4-bromo-2-nitrophenyl)-2-(1-pyrrolidinyl)acetamide. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer, inflammation, and epilepsy. Another direction is to improve its solubility and bioavailability to enhance its efficacy in vivo. Further studies are also needed to elucidate its mechanism of action and to identify its molecular targets.
Applications De Recherche Scientifique
N-(4-bromo-2-nitrophenyl)-2-(1-pyrrolidinyl)acetamide has been studied for its potential biomedical applications, including its use as an antitumor agent, anti-inflammatory agent, and anticonvulsant agent. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. It also exhibits anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. This compound has also been found to have anticonvulsant activity by increasing the threshold for seizure induction.
Propriétés
IUPAC Name |
N-(4-bromo-2-nitrophenyl)-2-pyrrolidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O3/c13-9-3-4-10(11(7-9)16(18)19)14-12(17)8-15-5-1-2-6-15/h3-4,7H,1-2,5-6,8H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBLYPSCLSZHPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2=C(C=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196377 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(2-hydroxyethyl)-1-piperazinyl]-N-(4-methoxyphenyl)-3-nitrobenzamide](/img/structure/B4137809.png)
![1-(2-chlorophenoxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol](/img/structure/B4137815.png)
![ethyl 4-({[1-(4-fluorophenyl)-2,5-dioxo-3-(2-thienylmethyl)-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4137821.png)
![2-chloro-5-iodo-N-({[4-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4137829.png)

![N-(2,6-dichlorophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4137843.png)
![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4137844.png)
![N-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxamide](/img/structure/B4137850.png)
![2-amino-8'-ethyl-4',4',6'-trimethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4137855.png)


![4-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B4137866.png)
![N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4137886.png)
![1-[4-(3,5-dichloro-4-isopropoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4137898.png)